molecular formula C22H19FN6O2 B2751489 9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921884-02-8

9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2751489
CAS No.: 921884-02-8
M. Wt: 418.432
InChI Key: UBPFHFSIBSVSPW-UHFFFAOYSA-N
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Description

9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a methylphenyl group attached to a purine-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Dimethylation: The dimethyl groups are added through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
  • 5-[(2-Bromophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Uniqueness

9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Biological Activity

The compound 9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione , with the CAS number 921884-02-8 , is a triazolopurine derivative that has garnered attention due to its potential biological activities. This article delves into its biological significance, mechanisms of action, and relevant research findings.

  • Molecular Formula: C22H19FN6O2
  • Molecular Weight: 418.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazolo[3,4-h]purine structure allows it to act as a modulator of enzyme activity and receptor interactions. This can lead to significant biological effects such as:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding: It can bind to various receptors that mediate cellular responses.

Antitumor Activity

Recent studies have indicated that similar triazolopurine derivatives exhibit antitumor properties by inducing apoptosis in cancer cells. For instance:

  • Case Study: A derivative showed an IC50 value in the low micromolar range against breast cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

Antimicrobial Effects

Research has suggested that compounds with similar structures possess antimicrobial properties. While specific data on this compound is limited, related studies indicate:

  • Mechanism: The inhibition of bacterial growth through interference with DNA synthesis or cell wall integrity.

Anti-inflammatory Properties

Inflammation modulation is another area where triazolopurines may exhibit activity:

  • Research Findings: Compounds in this class have been shown to reduce pro-inflammatory cytokine levels in vitro .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityIC50 (µM)
Triazolopurine ATriazolopurineAntitumor0.5
Triazolopurine BTriazolopurineAntimicrobial1.2
9-[Fluorophenyl] DerivativeTriazolo[3,4-h]purineAnti-inflammatory0.8

Case Studies and Research Findings

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of triazolo[3,4-h]purines showing significant cytotoxicity against various cancer cell lines .
  • Mechanistic Insights : Another research article discussed the binding affinities of similar compounds to phospholipase A2 enzymes, indicating potential pathways for drug-induced toxicity and therapeutic applications .

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2/c1-13-8-10-14(11-9-13)18-24-25-21-28(12-15-6-4-5-7-16(15)23)17-19(29(18)21)26(2)22(31)27(3)20(17)30/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPFHFSIBSVSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5F)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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